molecular formula C9H11BrClNO B6218393 (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride CAS No. 2751603-17-3

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride

Cat. No.: B6218393
CAS No.: 2751603-17-3
M. Wt: 264.5
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Description

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom and an amine group attached to a dihydro-benzopyran ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride typically involves several steps, starting from commercially available precursorsThe final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of substituted benzopyran derivatives .

Scientific Research Applications

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzopyran derivatives with different substituents, such as:

  • 7-chloro-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride
  • 7-fluoro-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride
  • 7-iodo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride[8][8].

Uniqueness

The uniqueness of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom can enhance its reactivity and binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

2751603-17-3

Molecular Formula

C9H11BrClNO

Molecular Weight

264.5

Purity

95

Origin of Product

United States

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